

The Stimulant Properties of Benzylpiperazine: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzylpiperazine

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This technical guide provides a comprehensive overview of the stimulant properties of **1-benzylpiperazine** (BZP), a synthetic psychoactive substance. BZP exhibits a complex pharmacological profile, primarily characterized by its interaction with monoamine neurotransmitter systems. This document details its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data from key in vitro and in vivo studies. Detailed experimental protocols for the cited assays are provided to facilitate replication and further research.

Core Mechanism of Action

Benzylpiperazine's stimulant effects are primarily mediated by its ability to increase synaptic concentrations of dopamine (DA) and norepinephrine (NE), and to a lesser extent, serotonin (5-HT).[1][2] This is achieved through a dual mechanism: inhibition of monoamine reuptake and promotion of neurotransmitter release.[1] BZP acts as a substrate for monoamine transporters, leading to a reversal of their normal function—a process known as transporter-mediated release.[3]

BZP's pharmacological actions are often compared to those of amphetamine, though it is significantly less potent.[1] Its primary activity is on the dopamine and norepinephrine systems, classifying it as a catecholamine-selective releaser.[1][4] Unlike MDMA, which shows a preference for the serotonin transporter (SERT), BZP demonstrates a higher potency for the dopamine transporter (DAT) and norepinephrine transporter (NET).[4]

Beyond its interaction with transporters, BZP also functions as a non-selective agonist at various serotonin receptor subtypes and as an antagonist at α 2-adrenergic receptors, which contributes to its complex and sometimes described as "messy" pharmacological profile.[5][6] The antagonism of presynaptic α 2-autoreceptors can lead to an increase in norepinephrine release.[6]

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological profile of benzylpiperazine, including its potency at inhibiting monoamine transporters and its binding affinity for various CNS receptors.

Table 1: Monoamine Transporter Inhibition by Benzylpiperazine

Transporter	IC ₅₀ (nM) [95% CI]	DAT/SERT Ratio
hNET (human Norepinephrine Transporter)	1,900 [1,400-2,600]	-
hDAT (human Dopamine Transporter)	16,300 [11,100-23,900]	0.4
hSERT (human Serotonin Transporter)	6,500 [4,600-9,200]	-

Data sourced from Simmler et al., 2014. The DAT/SERT ratio is calculated as $(1/\text{DAT IC}_{50}) / (1/\text{SERT IC}_{50})$.

Table 2: Neurotransmitter Release Mediated by Benzylpiperazine

Transporter	EC ₅₀ (nM)
DAT (Dopamine)	175
NET (Norepinephrine)	62
SERT (Serotonin)	6050

Data sourced from a study cited in Wikipedia,
referencing primary literature.

Table 3: Receptor and Transporter Binding Affinities (K_i) of Benzylpiperazine

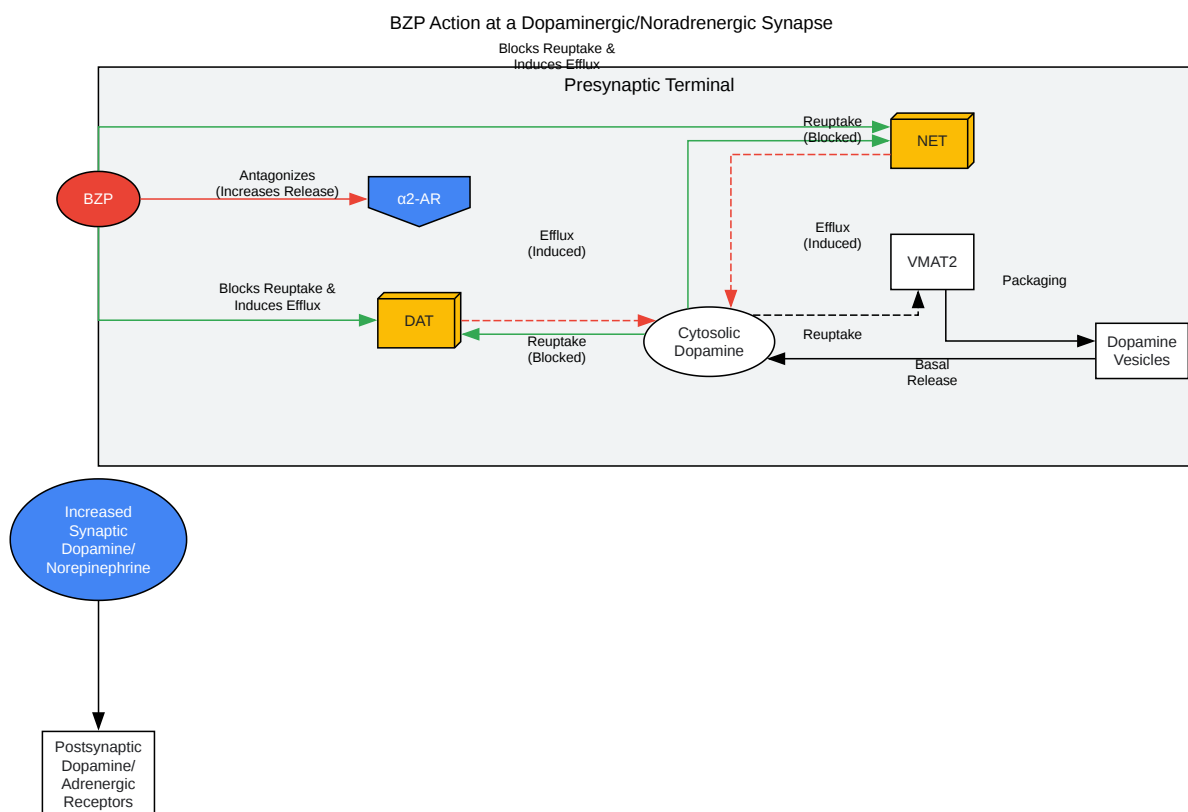
Target	K _i (nM) [95% CI]
Transporters	
NET	7,700 [4,500-13,000]
DAT	>10,000
SERT	>10,000
Receptors	
5-HT _{1a}	>10,000
5-HT _{2a}	>10,000
5-HT ₂₋	>10,000
5-HT _{2c}	>10,000
D ₁	>10,000
D ₂	>10,000
D ₃	>10,000
α _{1a}	>10,000
α _{2a}	>10,000
H ₁	>10,000
TAAR ₁ (rat)	>10,000
TAAR ₁ (mouse)	>10,000

Data sourced from Simmler et al., 2014. A higher K_i value indicates lower binding affinity.

Visualized Mechanisms and Workflows

Signaling Pathway of Benzylpiperazine at the Synapse

The following diagram illustrates the primary mechanisms by which BZP increases synaptic monoamine concentrations.



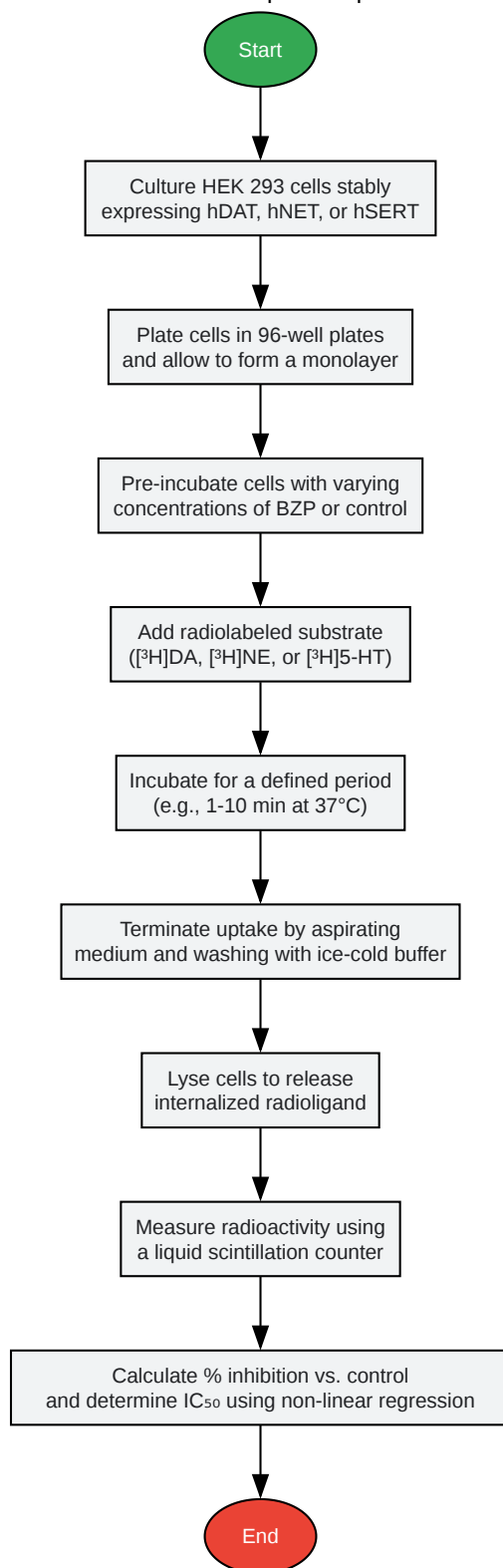
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Caption: BZP's interaction with monoamine transporters (DAT/NET) and $\alpha 2$ -autoreceptors.

Experimental Workflow: Monoamine Uptake Inhibition Assay

This diagram outlines the typical workflow for determining the IC₅₀ of a compound at monoamine transporters using cultured cells.

Workflow for Monoamine Transporter Uptake Inhibition Assay



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